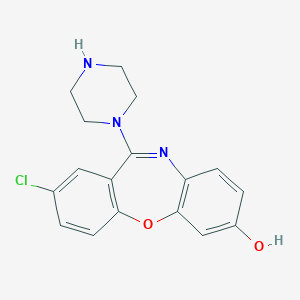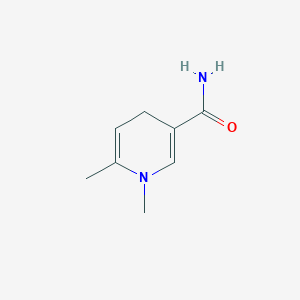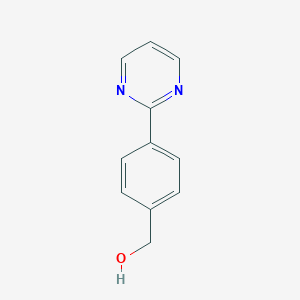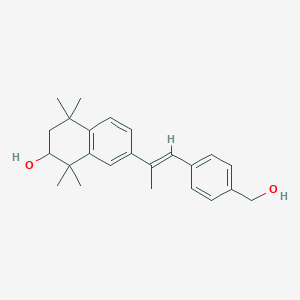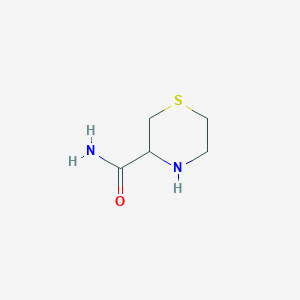
ω-芋螺毒素 gvia
描述
Omega-Conotoxin GVIA is a neurotoxic peptide derived from the venom of the marine snail Conus geographus. It is known for its specificity in blocking voltage-dependent N-type calcium channels in neurons. This characteristic makes it a potent tool for studying neurophysiological processes and potential therapeutic applications in conditions involving neurotransmitter release and neuronal excitability.
Synthesis Analysis
The synthesis of omega-Conotoxin GVIA has been explored through the development of low molecular weight non-peptidic mimics. Duggan et al. (2009) report the synthesis and biological activity of such a compound, which exhibits a significant reduction in molecular weight compared to previously reported leads, making it accessible in fewer synthetic steps and showing promising analgesic properties (Duggan et al., 2009).
科学研究应用
1. 自主神经活动抑制
ω-芋螺毒素 GVIA 对人、大鼠和豚鼠输精管和肠组织的电诱发自主神经活动表现出抑制作用。这支持了在周围神经系统中存在药理学上不同的 N 型 Ca2+ 通道,在人类中可以观察到 (Sanger 等人,2000 年)。
2. 离子型嘌呤受体的调节
研究表明,ω-芋螺毒素 GVIA 可以有效抑制大鼠背根神经节神经元中 P2X3 受体介导的内向电流。这突出了它对受体亚型的特异性作用,表明它在变构调节受体特性中发挥的作用 (Lalo 等人,2001 年)。
3. 电压依赖性 N 型 Ca++ 通道的阻断
ω-芋螺毒素 GVIA 以阻断神经元中特定的电压依赖性 N 型 Ca++ 通道而闻名。这种选择性作用对于理解各种神经功能和疾病的机制至关重要 (Terneus,2008 年)。
4. N 型钙通道门控电荷运动的调节
该毒素改变 N 型 (CaV2.2) 钙通道中的门控电荷运动,表明 N 通道抑制的潜在机制。这可以用来开发具有有限副作用的新型镇痛药 (Yarotskyy & Elmslie,2009 年)。
5. 昆虫神经元中钙通道的抑制
胡锦毒素-V 是一种昆虫神经毒性肽,特异性抑制成年蟑螂神经元中的高压激活钙通道。ω-芋螺毒素 GVIA 部分阻断了这些神经元中的钙电流,为昆虫神经元 HVA 钙通道和新型杀虫剂化合物的开发提供了见解 (Deng 等人,2008 年)。
6. ω-芋螺毒素 gvia 类似物的开发
基于邻氨苯甲酰胺核心的 ω-芋螺毒素 gvia 类似物对其与大鼠脑 Ca(v)2.2 通道的亲和力的研究促进了镇痛化合物和治疗剂的进步 (Andersson 等人,2009 年)。
作用机制
Omega-Conopeptide GVIA, also known as CHEBI:90630, is a heterodetic cyclic polypeptide isolated from the venom of the marine cone snail, genus Conus . It has emerged as a highly selective blocker of neuronal voltage-sensitive calcium channels (VSCC), particularly the N-type .
Target of Action
Omega-Conopeptide GVIA primarily targets the N-type voltage-gated calcium (Ca V) channels . These channels play a crucial role in the release of neurotransmitters at presynaptic nerve terminals .
Mode of Action
The compound interacts with its targets by binding to the N-type Ca V channels, inhibiting their function . This inhibition prevents the influx of calcium ions into the neuron, thereby modulating the activity of the ion channels .
Biochemical Pathways
The primary biochemical pathway affected by Omega-Conopeptide GVIA is the calcium signaling pathway . By blocking the N-type Ca V channels, the compound disrupts the normal flow of calcium ions into the neurons . This disruption can affect various downstream effects, including the release of neurotransmitters and the propagation of action potentials .
Result of Action
The molecular and cellular effects of Omega-Conopeptide GVIA’s action primarily involve the modulation of neuronal activity . By inhibiting the N-type Ca V channels, the compound can reduce the release of neurotransmitters, potentially leading to a decrease in neuronal excitability . This mechanism is why Omega-Conopeptide GVIA and other ω-conotoxins have therapeutic potential in the treatment of chronic and neuropathic pain .
Action Environment
The action, efficacy, and stability of Omega-Conopeptide GVIA can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the local concentration of calcium ions, the presence of other ion channels and receptors, and the overall state of the neuronal environment. Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
安全和危害
属性
IUPAC Name |
(1R,4S,8R,10S,13S,16S,19S,22S,25R,30R,33S,36S,39S,42S,45S,47R,51S,54R,57S,60S,63R,68R,71S,74S,78R,80S,86S,89S)-68-amino-36,71-bis(4-aminobutyl)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis[(1R)-1-hydroxyethyl]-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H182N38O43S6/c1-53(165)91-114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)49-204-207-52-84-110(193)153-80-48-203-202-47-64(123)94(177)135-65(9-3-5-25-121)97(180)147-78(45-163)117(200)156-38-61(170)32-85(156)111(194)133-37-90(175)134-74(41-159)102(185)145-76(43-161)105(188)152-83(109(192)148-79(46-164)118(201)158-40-63(172)34-87(158)113(196)155-92(54(2)166)115(198)146-77(44-162)103(186)140-70(30-56-15-21-59(168)22-16-56)99(182)141-72(35-88(124)173)100(183)150-84)51-206-205-50-82(151-104(187)75(42-160)144-96(179)67(137-106(80)189)11-7-27-131-119(127)128)108(191)143-73(36-89(125)174)116(199)157-39-62(171)33-86(157)112(195)142-71(101(184)154-91)31-57-17-23-60(169)24-18-57/h13-24,53-54,61-87,91-92,159-172H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)/t53-,54-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,91+,92+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQZTPPHJRQRQQ-NZPQQUJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N1)O)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)[C@@H](C)O)CCCCN)CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H182N38O43S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3037.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
omega Conopeptide gvia (conus) | |
CAS RN |
106375-28-4 | |
| Record name | omega-Conotoxin G via | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106375284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N/A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: Omega-Conotoxin GVIA is a peptide toxin that selectively and potently blocks N-type voltage-gated calcium channels (CaV2.2) [, , , , , , , ]. These channels are crucial for calcium influx into neurons, a process essential for neurotransmitter release [, , , , , , , ]. By binding to these channels, omega-Conotoxin GVIA prevents calcium influx, thereby inhibiting the release of neurotransmitters such as norepinephrine, acetylcholine, glutamate, and GABA [, , , , , , , , , , ].
A: Yes, the effects of omega-Conotoxin GVIA can vary across different tissues. For instance, while it effectively blocks N-type calcium channels in neurons [, , , , , , , , , ], it does not affect L-type calcium channels in skeletal muscle, even though these tissues have a high density of dihydropyridine binding sites []. Additionally, in rat adrenal glands, omega-Conotoxin GVIA primarily affects acetylcholine and catecholamine release from nerve endings and has less impact on chromaffin cells [].
A: Omega-Conotoxin GVIA is a 27-amino acid peptide toxin with three disulfide bonds [].
A: The specific arrangement of amino acids, particularly the basic residues, within the omega-Conotoxin GVIA structure is crucial for its high affinity and selectivity towards N-type calcium channels [, , ]. Studies replacing these basic residues with alanine have demonstrated a significant loss in binding affinity, highlighting their importance for the toxin's activity [, ]. Notably, Tyr13 has been identified as an essential amino acid for the activity of both omega-Conotoxin GVIA and MVIIA, emphasizing its role in the interaction with N-type calcium channels [].
ANone: This question cannot be answered from the provided research papers. The focus of these papers is on the pharmacological and physiological effects of omega-Conotoxin GVIA in biological systems. Information regarding material compatibility, stability under various non-biological conditions, and applications outside a biological context are not addressed in these studies.
ANone: This question cannot be answered from the provided research papers. Omega-Conotoxin GVIA is a peptide toxin that acts by binding to and blocking N-type voltage-gated calcium channels. It is not an enzyme and does not possess catalytic properties.
ANone: This question cannot be answered from the provided research papers. While computational chemistry and modeling are valuable tools in drug discovery and development, the provided research papers primarily focus on the experimental characterization of omega-Conotoxin GVIA's activity and its effects on different biological systems.
A: Studies investigating the structure-activity relationship (SAR) of omega-Conotoxin GVIA have revealed crucial information about the importance of specific amino acid residues for its activity and selectivity [, , ].
- Importance of Tyr13: Replacing Tyr13 with alanine in both omega-Conotoxin GVIA and MVIIA resulted in a substantial decrease in activity, indicating that this residue is crucial for blocking N-type calcium channel function [].
- Influence of Gly1326: Mutations at Gly1326 in the alpha(1B) subunit of the N-type calcium channel drastically affected the time course of omega-Conotoxin GVIA block []. Notably, the G1326P mutation rendered the block almost entirely reversible upon washout, suggesting that Gly1326 may control toxin access to its binding site and stabilize the toxin-channel interaction [].
ANone: This question cannot be answered from the provided research papers. The provided research primarily focuses on the pharmacological characterization of omega-Conotoxin GVIA, its mechanism of action, and its effects on various physiological systems. Information on its stability under different conditions, formulation strategies, and methods to enhance its solubility or bioavailability are not addressed.
A: Omega-Conotoxin GVIA, isolated from the venom of the cone snail Conus geographus, has served as a crucial tool in neuroscience research for decades []. Its discovery and characterization as a potent and selective blocker of N-type calcium channels revolutionized our understanding of these channels' role in neurotransmission [, , ].
- Early studies demonstrated omega-Conotoxin GVIA's ability to inhibit neurotransmitter release from various neuronal preparations, including the frog neuromuscular junction, the electric organ of the ray Narke japonica, and the bullfrog sympathetic ganglion []. These findings established its importance in dissecting the molecular mechanisms of synaptic transmission.
- Subsequent research focused on characterizing the binding properties and selectivity of omega-Conotoxin GVIA for different calcium channel subtypes [, , ]. This led to the identification of specific amino acid residues crucial for its high affinity and selectivity towards N-type calcium channels [, , ].
- The use of omega-Conotoxin GVIA as a pharmacological tool has significantly advanced our understanding of the role of N-type calcium channels in various physiological processes, including pain perception, cardiovascular regulation, and neurotransmitter release in the central and peripheral nervous systems [, , , , , , , , , , ].
ANone: Omega-Conotoxin GVIA research has fostered cross-disciplinary collaborations between:
- Neuroscientists & Pharmacologists: Investigating omega-Conotoxin GVIA's mechanism of action and its effects on neurotransmitter release in various experimental models has significantly advanced our understanding of neuronal signaling and synaptic plasticity [, , , , , , , , , , ].
- Biochemists & Structural Biologists: Determining the three-dimensional structure of omega-Conotoxin GVIA and characterizing its binding site on N-type calcium channels have provided crucial insights into the molecular basis of its selectivity and potency [, , , ]. This knowledge is invaluable for designing novel therapeutics targeting these channels.
- Medicinal Chemists & Drug Developers: Understanding the structure-activity relationship (SAR) of omega-Conotoxin GVIA has guided the development of analogs with improved pharmacological properties, such as increased stability, solubility, and bioavailability []. These efforts aim to translate the therapeutic potential of omega-Conotoxin GVIA into clinical applications for treating various neurological and cardiovascular disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)
